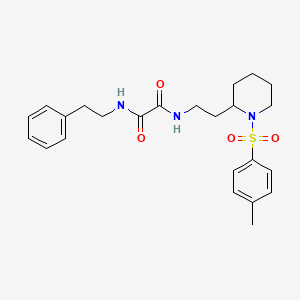

N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a phenethyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at the N2 position. The structural flexibility of oxalamides allows for tuning of physicochemical properties, such as solubility, binding affinity, and metabolic stability, through modifications of the N1 and N2 substituents.

Properties

IUPAC Name |

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-19-10-12-22(13-11-19)32(30,31)27-18-6-5-9-21(27)15-17-26-24(29)23(28)25-16-14-20-7-3-2-4-8-20/h2-4,7-8,10-13,21H,5-6,9,14-18H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLAHYHYUWXQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves multiple steps. The general synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Tosyl Group: The tosyl group is introduced to the piperidine ring through a sulfonation reaction using tosyl chloride.

Attachment of the Phenethyl Group: The phenethyl group is attached to the nitrogen atom of the piperidine ring through a nucleophilic substitution reaction.

Formation of the Oxalamide Moiety: The oxalamide moiety is formed by reacting the intermediate with oxalyl chloride under appropriate conditions.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the oxalamide moiety.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has various scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Flavor-Enhancing Oxalamides

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Structure: Features a 2,4-dimethoxybenzyl group at N1 and a pyridin-2-ylethyl group at N2. Application: A potent umami agonist approved for flavor enhancement in sauces, snacks, and frozen foods. It reduces reliance on monosodium glutamate (MSG) .

N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456)

Key Structural Differences :

| Compound | N1 Substituent | N2 Substituent | Key Property |

|---|---|---|---|

| S336 | 2,4-dimethoxybenzyl | 2-(pyridin-2-yl)ethyl | Umami agonist |

| S5456 | 2,3-dimethoxybenzyl | 2-(pyridin-2-yl)ethyl | CYP3A4 inhibition |

| Target Compound | Phenethyl | 2-(1-tosylpiperidin-2-yl)ethyl | Hypothetical applications |

Polymer-Modifying Oxalamides

- N1,N2-bis(2-hydroxyethyl)oxalamide (OXA1) and N1,N1′-(ethane-1,2-diyl)bis(N2-(2-hydroxyethyl)oxalamide (OXA2)

Comparison :

| Compound | Substituent Complexity | Application Domain |

|---|---|---|

| OXA1/OXA2 | Low (hydroxyethyl) | Polymer chemistry |

| Target Compound | High (tosylpiperidinyl) | Likely pharmaceutical |

Pharmaceutically Active Oxalamides

- Bis(aminoalcohol) oxalamides (BAOAs) Structure: Contain phenylalanine or branched alkyl groups. Properties:

- Bis(PhAlaOH)benzyl exhibits superior thermal stability and organogelation in fatty acid esters (e.g., ethyl laurate) due to van der Waals interactions and hydrogen bonding .

Branched alkyl analogs (isobutyl, sec-butyl) show lower thermal stability but high solvent compatibility .

Antimicrobial Oxalamides (GMC Series)

Key Findings :

| Property | BAOAs (Organogels) | GMC Series (Antimicrobial) | Target Compound |

|---|---|---|---|

| Thermal Stability | High (PhAlaOH derivatives) | Moderate | Likely moderate |

| Solubility | Soluble in FAEs | Recrystallized in THF | Dependent on tosyl group |

Biological Activity

N1-phenethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, synthesis, mechanisms of action, and biological effects based on available research.

- Molecular Formula : C24H31N3O4S

- Molecular Weight : 457.59 g/mol

- CAS Number : 898445-75-5

This compound belongs to the oxalamide class, characterized by the presence of an oxalamide moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : Through cyclization reactions using suitable precursors.

- Introduction of the Tosyl Group : Achieved via sulfonation with tosyl chloride.

- Attachment of the Phenethyl Group : Conducted through nucleophilic substitution at the nitrogen atom.

- Formation of the Oxalamide Moiety : Reaction with oxalyl chloride completes the synthesis.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Receptors : Potential binding to opioid receptors, similar to other piperidine derivatives, suggesting analgesic properties.

- Enzymes : Modulation of enzyme activity that may influence metabolic pathways.

The specific pathways and targets remain to be fully elucidated through further research.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Analgesic Effects

Studies on analogs suggest potential analgesic properties due to interactions with opioid receptors. This could position this compound as a candidate for pain management therapies.

3. Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Ethyl group instead of phenethyl | Similar analgesic potential |

| Fentanyl analogs | Piperidine core | Strong analgesic effects but higher potency |

Case Studies and Research Findings

While specific case studies directly involving this compound are sparse, research into related compounds provides insight into its potential applications:

- Study on Analogs : Research on piperidine derivatives showed promising results in pain relief and reduced side effects compared to traditional opioids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.